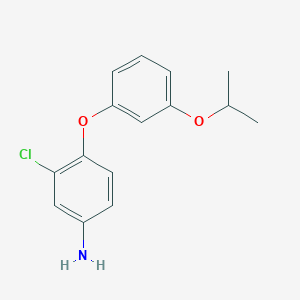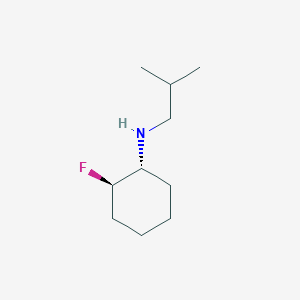![molecular formula C13H24N2O B1531592 1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2098500-85-5](/img/structure/B1531592.png)
1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol
Vue d'ensemble
Description
1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C13H24N2O and its molecular weight is 224.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity of Metal Complexes
Metal complexes of novel Schiff base ligands, which include cyclobutane rings, have been synthesized and shown to exhibit antimicrobial activity against a variety of microorganisms. These studies highlight the potential of cyclobutane-containing compounds in developing new antimicrobial agents. The ligands and their metal complexes were evaluated for their ability to inhibit the growth of various bacteria and yeast, indicating their broad-spectrum antimicrobial properties (Cukurovalı et al., 2002).
Enhancing DNA Repair Pathway Inhibition
Compounds targeting the ERCC1-XPF endonuclease, which is crucial for repairing DNA lesions and helix distortions, have been designed and synthesized. By inhibiting ERCC1-XPF, these compounds can sensitize cancer cells to chemotherapy and radiation therapy, representing a promising approach for cancer treatment. The structure activity relationship analysis of these inhibitors demonstrates their potential in enhancing the effectiveness of cancer therapies (Elmenoufy et al., 2020).
Novel Synthesis Methods for Cyclobutane Derivatives
Research has developed new synthetic methods for creating cyclobutane derivatives, which are important in medicinal chemistry due to their unique structural and pharmacological properties. These methods provide efficient routes for producing compounds with potential therapeutic applications, including antimicrobial, antiviral, and anticancer agents (Yao & Shi, 2007).
Potential Antiprotozoal and Antimalarial Activity
The development of new derivatives of bicyclic compounds, including those with cyclobutyl elements, has shown promise in treating protozoal infections. These compounds have exhibited significant activity against drug-resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, offering new avenues for antiprotozoal and antimalarial therapy (Faist et al., 2012).
Propriétés
IUPAC Name |
1-[(4-cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(5-2-6-13)11-14-7-9-15(10-8-14)12-3-1-4-12/h12,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQDQDRSHLLTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CC3(CCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)

![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)
![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)


![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)
![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)
![1-(prop-2-yn-1-yl)-5-(propan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531529.png)

![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)
